Vaby D
Description
Structure
2D Structure
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLPVCGETCFGGTCNTPGCTCDPWPVCTRN |
Origin of Product |
United States |
Biosynthesis and Genetic Regulation of Vaby D
Elucidation of the Cyclotide Biosynthesis Pathway
The elucidation of the cyclotide biosynthesis pathway has revealed a complex process involving the expression of precursor proteins and subsequent enzymatic processing frontiersin.orgpnas.org. Early studies in Oldenlandia affinis, the plant where cyclotides were first discovered, were instrumental in understanding this pathway nih.govpnas.org. It was proposed that cyclotides are produced from precursor proteins through cleavage and cyclization events pnas.org. These precursors are thought to enter the secretory pathway, likely the endoplasmic reticulum (ER), where folding and disulfide bond formation occur before the final processing steps pnas.orgnih.gov.
Expressed sequence tag (EST) analysis of O. affinis has provided valuable insights into the genes involved in cyclotide biosynthesis and processing. This analysis identified ESTs encoding cyclotide precursors, such as those for kalata B1 and kalata B2, among the most abundant transcripts, indicating a significant commitment of the plant's transcriptome to cyclotide production nih.gov. This high expression level correlates with the abundance of mature cyclotides found in the plant nih.gov.
While significant progress has been made, the complete mechanism of cyclotide precursor processing and cyclization is still being fully elucidated nih.govresearchgate.net.
Precursor Protein Processing and Cyclization Mechanisms
Cyclotides are synthesized as linear precursor proteins that contain several distinct domains nih.govfrontiersin.org. Although the multi-domain architecture can vary slightly between plant families and cyclotide types, a typical precursor protein, such as the kalata B1 precursor (Oak1) from O. affinis, includes an ER signal peptide, an N-terminal pro-region, an N-terminal repeat (NTR) region, the mature cyclotide domain, and a C-terminal tail nih.govfrontiersin.orgnih.gov.
The processing of these precursor proteins involves enzymatic cleavage and a crucial head-to-tail cyclization step frontiersin.org. Recent studies strongly indicate that asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes or legumains, play a key role in the C-terminal cleavage and cyclization of cyclotides nih.govnih.govmdpi.comresearchgate.netnih.govacs.orgnih.govmdpi.compnas.org. AEPs are cysteine proteases common in plants that typically cleave peptide bonds at the C-terminus of asparagine (Asn) or, less efficiently, aspartate (Asp) residues nih.govpnas.org.
The cyclization is proposed to occur through a transpeptidation reaction mediated by an AEP-like ligase nih.govresearchgate.netnih.govmdpi.compnas.org. This reaction involves an acyl-transfer step from an acyl-enzyme intermediate (formed between the AEP and the C-terminus of the cyclotide domain) to the N-terminal residue of the cyclotide domain nih.govresearchgate.netnih.govmdpi.com. This intramolecular ligation forms the cyclic peptide backbone nih.gov.
A conserved Asn or Asp residue is typically found at the C-terminus of the cyclotide domain in the precursor protein, consistent with the proposed role of AEPs in the cleavage/cyclization step nih.govpnas.org. For example, the highly conserved N25-G26 bond in kalata B1 and varv A, which is the head-to-tail ligation site, has been shown to be particularly susceptible to acid hydrolysis, suggesting that disulfide bond formation might precede the final cyclization step nih.gov.
While the C-terminal processing and cyclization mediated by AEPs are relatively well-understood, the protease responsible for the N-terminal cleavage that exposes the N-terminal residue for cyclization has been identified as a papain-like protease in some cases mdpi.commdpi.com.
Gene Identification and Expression Studies of Cyclotides and Related Cyclotides
Genes encoding cyclotide precursor proteins have been identified in various plant families, including Rubiaceae, Violaceae, and Fabaceae nih.govcontractlaboratory.compnas.orgdiva-portal.org. These genes often encode multi-domain proteins containing one or more cyclotide domains pnas.orgpnas.org. In some cases, a single gene can encode multiple copies of the same cyclotide or a mixture of different cyclotide sequences nih.govnih.gov.
Transcriptomic studies have been instrumental in identifying novel cyclotide precursor sequences and understanding their expression patterns frontiersin.orgfrontiersin.orgresearchgate.net. For instance, transcriptomic analysis of six Viola species led to the discovery of 157 novel precursor sequences, providing insights into the evolution and distribution of cyclotides within the Violaceae family frontiersin.org.
Gene expression studies have shown that cyclotide genes can be highly expressed in certain plant tissues, consistent with their proposed roles in plant defense pnas.orgnih.govfrontiersin.org. For example, EST analysis of O. affinis showed that cyclotide precursor genes were among the most abundant transcripts in leaf cDNA nih.gov. Furthermore, cyclotide and AEP genes have been shown to be differentially regulated in response to stress hormones, supporting their role in mediating defense against plant pathogens uq.edu.au.
Interestingly, the genetic origin of cyclotides can vary between plant families. In Rubiaceae and Violaceae, cyclotides are typically processed from dedicated precursor proteins pnas.orgdiva-portal.org. However, in the Fabaceae family, cyclotide domains have been found embedded within albumin precursor proteins, suggesting a possible evolutionary co-option of ancestral albumin genes for cyclotide production nih.govpnas.orgdiva-portal.orgresearchgate.net.
Data from transcriptomic studies can reveal the abundance of different cyclotide precursor transcripts in various tissues. The following table illustrates hypothetical data based on findings from studies like the O. affinis EST analysis nih.gov:
| Cyclotide Precursor Gene | Tissue Type | Relative Transcript Abundance (Arbitrary Units) |
| Oak1 (Kalata B1) | Leaf | High |
| Oak4 (Kalata B2) | Leaf | High |
| Oak5 (Kalata B19) | Leaf | Moderate |
| (Other Cyclotides) | Leaf | Variable |
| (Other Cyclotides) | Root | Low |
| (Other Cyclotides) | Flower | Variable |
Note: This table presents hypothetical data for illustrative purposes, based on the concept of differential expression observed in studies.
Post-Translational Modifications and Their Enzymatic Control
The biosynthesis of functional cyclotides involves several post-translational modifications (PTMs) of the linear precursor protein frontiersin.orgmdpi.com. These modifications are crucial for achieving the characteristic cyclic structure and disulfide bond network. Key PTMs include proteolytic cleavage, disulfide bond formation, and backbone cyclization frontiersin.orgmdpi.compnas.org.
As discussed, AEPs are the primary enzymes responsible for the C-terminal cleavage and head-to-tail cyclization nih.govnih.govmdpi.comresearchgate.netnih.govacs.orgnih.govmdpi.compnas.org. The formation of the three disulfide bonds, which establish the cyclic cystine knot topology, is another critical PTM nih.govcontractlaboratory.compnas.org. Disulfide bond formation can occur enzymatically, often facilitated by protein disulfide isomerases (PDIs), or potentially through non-enzymatic oxidative folding uq.edu.aursc.org. PDIs are enzymes found in the ER that assist in the proper folding of proteins by catalyzing the formation, reduction, and rearrangement of disulfide bonds. Studies have shown that the maturation of cyclotide precursors is sensitive to the balance of protein folding components, and overexpression of candidate chaperones like PDIs can enhance the yield of cyclotides uq.edu.au.
While the exact sequence and coordination of folding, disulfide bond formation, and cyclization are still under investigation, evidence suggests that disulfide bond formation might occur before the final cyclization step nih.gov.
Other potential PTMs, although less extensively studied in the context of natural cyclotide biosynthesis, could theoretically include modifications like hydroxylation or glycosylation, which might further influence cyclotide structure or function nih.gov. However, the core PTMs defining mature cyclotides are the proteolytic processing, disulfide bonding, and backbone cyclization.
The enzymatic control of these PTMs is critical for producing correctly folded and active cyclotides. The specificity of AEPs for the C-terminal Asn/Asp residue and the activity of PDIs in disulfide bond formation are key aspects of this enzymatic control nih.govpnas.orguq.edu.au.
Structural Characterization Methodologies for Vaby D
Advanced Spectroscopic Techniques in Elucidating Vaby D's Peptide Backbone and Disulfide Connectivity
Spectroscopic methods provide detailed insights into the molecular architecture of cyclotides, including the arrangement of amino acids and the crucial disulfide bonds that form the cyclic cystine knot.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of small proteins and peptides in solution. uq.edu.aunih.govacs.org For cyclotides like this compound, NMR is particularly well-suited because their highly constrained and knotted structure helps maintain an ordered conformation in solution, which is beneficial for obtaining high-resolution NMR data. uq.edu.aunih.govacs.org
NMR experiments, such as 2D NMR spectroscopy, can provide detailed information about the spatial proximity of atoms, allowing for the determination of the peptide backbone fold and the identification of secondary structural elements like beta strands and turns. citeab.comnih.gov Furthermore, specific NMR techniques can be employed to directly probe the disulfide bond connectivity, confirming the characteristic I-IV, II-V, and III-VI arrangement of the cyclic cystine knot that is conserved across cyclotides. uq.edu.aunih.govciteab.comnanobioletters.compdbj.org The application of high-resolution NMR was crucial in the initial structural elucidation of prototypic cyclotides like kalata B1, resolving the precise location of its disulfide bonds. citeab.com
Mass Spectrometry (MS) is an indispensable tool for the identification, molecular weight determination, and sequence analysis of peptides, including cyclotides. citeab.comnih.govguidetopharmacology.orgplos.orgresearchgate.net Techniques such as MALDI-TOF and ESI-MS are commonly used to determine the accurate mass of intact cyclotides. citeab.comguidetopharmacology.org
For detailed sequence verification and the analysis of post-translational modifications (PTMs), tandem mass spectrometry (MS/MS) is employed. citeab.comguidetopharmacology.orgplos.org Due to the cyclic nature of cyclotides, linearization of the peptide backbone is typically required before MS/MS sequencing. researchgate.net This is often achieved by reducing the disulfide bonds, for example, with dithiothreitol, and then alkylating the free cysteine residues. researchgate.net This process also serves to confirm the presence of the six conserved cysteine residues by the predictable increase in mass upon alkylation. MS/MS fragmentation patterns of the linearized peptide can then be used to deduce the amino acid sequence and identify any modifications. guidetopharmacology.orgplos.org Orthogonal MS-based strategies, including those involving gas-phase ion/ion reactions, are also being developed for comprehensive sequencing and characterization of ribosomal antimicrobial peptides like cyclotides. plos.org
Structural Dynamics and Conformational Flexibility of this compound
While the cyclic cystine knot provides exceptional rigidity and stability to cyclotides, the peptide loops connecting the cysteine residues can exhibit a degree of conformational flexibility. Understanding these dynamics is important for correlating structure with function.
Techniques such as NMR relaxation experiments and molecular dynamics simulations are used to study the structural dynamics and flexibility of cyclotides. citeab.com NMR relaxation parameters, such as 15N spin-lattice and spin-spin relaxation times and heteronuclear Overhauser effects, can provide insights into the picosecond to nanosecond timescale motions of the peptide backbone. Studies on other cyclotides, such as MCoTI-I, have shown that while the core CCK region is very rigid, certain loops, like loop 6, can be more flexible.
Mechanisms of Action at the Molecular and Cellular Levels Preclinical
Mechanistic Studies of Cytotoxic Activity in Cancer Cell Lines
Vaby D has demonstrated cytotoxic activity against various cancer cell lines in preclinical settings diva-portal.orgresearchgate.netnih.govresearchgate.netsci-hub.se. Studies using the human lymphoma cell line U937-GTB have shown this compound to exhibit cytotoxic properties at micromolar concentrations diva-portal.orgresearchgate.netsci-hub.se. The potency of cyclotides, including this compound, has been reported to be comparable to that of some known anti-cancer agents diva-portal.org.
Research suggests that a primary mechanism of action for the cytotoxic effect of cyclotides, including this compound, involves interaction with and disruption of cell membranes xiahepublishing.comnih.govnih.gov. This interaction is thought to arise from a combination of hydrophobic and electrostatic forces between the cyclotide and the membrane nih.gov. Specifically, cyclotides like Kalata B1 have been shown to bind to phosphatidylethanolamine (B1630911) in cell membranes, promoting aggregation and leading to pore formation-mediated cell death xiahepublishing.com. The amphipathic nature of cyclotides, possessing patches of hydrophobic and hydrophilic amino acids, is believed to contribute to their ability to interact with membranes xiahepublishing.com.
While membrane disruption is a widely accepted hypothesis xiahepublishing.comnih.govnih.gov, studies have also indicated that cyclotides, including this compound, can be taken up into cells nih.gov. At lethal concentrations, this compound has been shown to induce massive DNA fragmentation in human lymphoma cells nih.gov. At sub-lethal concentrations, this compound demonstrated a bell-shaped dose-response curve for its DNA-damaging effect nih.gov. The precise intracellular mechanisms and targets of this compound, however, still require further elucidation nih.gov.
Reported IC50 values for this compound against certain cancer cell lines are presented in the table below, based on available research findings.
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| U937-GTB | Micromolar concentrations reported, specific values vary. Ranges from 2.8 to 46.62 µM for various cell lines including U-937 GTB. diva-portal.orgresearchgate.netxiahepublishing.comsci-hub.senih.gov | diva-portal.orgresearchgate.netxiahepublishing.comsci-hub.senih.gov |
| A549 | 2.8 to 46.62 researchgate.net | researchgate.net |
| BEL-7402 | 2.8 to 46.62 researchgate.net | researchgate.net |
| BGC-823 | 2.8 to 46.62 researchgate.net | researchgate.net |
| DU145 | 2.8 to 46.62 researchgate.net | researchgate.net |
| MDA-MB-231 | 2.8 to 46.62 researchgate.net | researchgate.net |
| U251 | 2.8 to 46.62 researchgate.net | researchgate.net |
Investigation of Other Biological Activities (e.g., antimicrobial, anti-HIV)
Beyond its cytotoxic effects, this compound has also been investigated for other biological activities, including antimicrobial and anti-HIV properties researchgate.netxiahepublishing.comnih.govcpu-bioinfor.orgrsc.orgacs.orgoup.comresearchgate.net.
This compound has been identified as an antibacterial and antifungal peptide cpu-bioinfor.orgrsc.orgacs.orgoup.comresearchgate.net. Studies have evaluated its activity against bacterial strains such as S. enterica serovar Typhimurium LT2 and S. aureus oup.comresearchgate.net. The antimicrobial activity of cyclotides, including this compound, is also believed to involve direct interaction with microbial cell membranes, leading to membrane permeabilization and cell death through pore formation nih.govacs.orgresearchgate.net. This mechanism is similar to that proposed for their cytotoxic activity against cancer cells nih.govacs.org.
Available data on the antimicrobial activity of this compound includes minimum inhibitory concentration (MIC) values against specific bacterial strains.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Activity | Concentration/Zone Size | Reference |
| S. enterica serovar Typhimurium LT2 | Inhibited growth | MIC > 90 µM oup.com | oup.com |
| S. aureus | Activity observed | Zone sizes evaluated oup.comresearchgate.net | oup.comresearchgate.net |
| General bacteria | Antibacterial cpu-bioinfor.orgrsc.orgacs.org | - | cpu-bioinfor.orgrsc.orgacs.org |
| General fungi | Antifungal cpu-bioinfor.orgrsc.orgacs.org | - | cpu-bioinfor.orgrsc.orgacs.org |
This compound has also been listed among cyclotides reported to exhibit anti-HIV activity researchgate.netxiahepublishing.comnih.govcpu-bioinfor.orgacs.org. While cyclotides in general have shown potential in inhibiting HIV by mechanisms such as targeting the CD4 T lymphocyte receptor and preventing viral replication nih.gov, specific detailed mechanistic studies or quantitative data focused solely on this compound's anti-HIV activity were not prominently available within the scope of the provided search results.
Preclinical Biological Activity and Efficacy Studies Non Human
In vitro Assays for Anthelmintic Potency against Model Organisms
Cyclotides, including those from Viola species, are known for their anthelmintic properties. pdbj.orgthegoodscentscompany.comresearchgate.netebay.commdpi-res.com In vitro studies have evaluated the effects of cyclotides, including Vaby D, against important gastrointestinal nematode parasites such as Haemonchus contortus and Trichostrongylus colubriformis. nih.gov Research indicates that the anthelmintic activity of cyclotides can be influenced by the presence of charged residues in their sequences. nih.gov For instance, chemical modification of charged residues in cycloviolacin O2, a potent anthelmintic cyclotide, significantly impacted its activity, suggesting a key role for these residues in modulating biological effects. nih.gov While specific quantitative data (e.g., IC50 values) for this compound's anthelmintic potency against these model organisms were not extensively detailed in the provided search results, its inclusion in studies investigating the anthelmintic activity of cyclotides from Viola species highlights its relevance in this area. pdbj.orgmdpi-res.comnih.gov
Evaluation of Cytotoxicity in Various Cancer Cell Lines
This compound has demonstrated cytotoxic activity against a panel of various cancer cell lines in in vitro assays. pdbj.orgnih.govnih.govnih.govrazorsql.comstackoverflow.com Studies have reported its effects on cell lines including lymphoma (U-937 GTB), human melanoma, A549, BEL-7402, BGC-823, DU145, MDA-MB-231, and U251. pdbj.orgnih.govnih.gov The cytotoxic potency of this compound has been quantified using IC50 values, representing the concentration required to inhibit cell viability by 50%. nih.govnih.govnih.gov
The mechanism underlying the cytotoxic activity of cyclotides, including this compound, is reported to involve interaction with and disruption of cell membranes. ebay.commdpi-res.comnih.govnih.govnih.govstackoverflow.comnanobioletters.com This interaction can lead to the formation of pores in the lipid bilayer, compromising membrane integrity and ultimately leading to cell death. researchgate.netnih.govnih.govnanobioletters.com The potency of cyclotides in membrane interaction is influenced by factors such as their surface-exposed hydrophobic patches and the cyclic cystine knot structure. nih.govnanobioletters.com Differences in the net charge of cyclotides, such as between the more potent this compound (negatively charged) and the less potent vaby A (neutral), have also been suggested to contribute to variations in cytotoxic activity. razorsql.com
Cell Viability and Apoptosis Induction Studies
Studies evaluating the cytotoxicity of this compound primarily focus on assessing cell viability after treatment using assays that determine the concentration at which cell growth or survival is inhibited (IC50). nih.govnih.govnih.gov While the provided information confirms this compound's ability to reduce cell viability in various cancer cell lines, detailed mechanisms like specific apoptosis induction pathways or quantitative data on apoptotic markers were not extensively described in the search results. However, the general mechanism of membrane disruption by cyclotides can lead to downstream effects that trigger cell death pathways. researchgate.netnih.govnih.govnanobioletters.com
Morphological and Biochemical Changes in Treated Cells
The cytotoxic effects of cyclotides are linked to their ability to interact with and disrupt cell membranes, which can induce morphological and biochemical changes in treated cells. researchgate.netnih.govnih.govnanobioletters.com This includes the potential for pore formation and leakage of intracellular components. researchgate.net While specific details on the morphological and biochemical changes induced solely by this compound were not extensively provided, the general understanding of cyclotide activity suggests that membrane permeabilization can lead to a cascade of events affecting cellular homeostasis and integrity. researchgate.netnih.govnih.govnanobioletters.com
Assessment of Antimicrobial Properties against Fungal and Bacterial Strains
This compound has been identified as a peptide possessing antibacterial properties. nih.gov Its activity has been assessed against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella enterica. nanobioletters.comresearchgate.netsybase.comsap.com Minimum Inhibitory Concentration (MIC) values have been reported, indicating the lowest concentration of this compound required to inhibit the visible growth of these microorganisms. nanobioletters.comsybase.com
Cyclotides, as a class of plant antimicrobial peptides, exert their effects by interacting with the membranes of target microorganisms, often leading to pore formation and subsequent cell death. thegoodscentscompany.comresearchgate.netebay.com This mechanism is believed to contribute to the antibacterial activity observed for this compound. thegoodscentscompany.comresearchgate.net While this compound is listed in contexts discussing both antibacterial and antifungal activities of cyclotides nih.gov, specific quantitative data for its antifungal potency was not prominently featured in the provided search results.
Insecticidal and Molluscicidal Activity Profiling
Cyclotides are recognized for their defensive roles in plants, which include exhibiting insecticidal and molluscicidal activities. ebay.commdpi-res.comnih.govnih.govnanobioletters.com Cyclotides derived from the Violaceae family, the plant family from which this compound is isolated, are known to possess these properties. nih.gov While this compound is mentioned in tables summarizing cyclotide activities including insecticidal and molluscicidal effects nih.govnanobioletters.com, detailed quantitative data specifically for this compound's potency against particular insect or mollusc species was not extensively available in the provided search snippets. The general mechanism involves interaction with and disruption of the membrane integrity of midgut cells in insects upon ingestion. nih.govstackoverflow.com
Structure Activity Relationship Sar and Chemical Modification
Design and Synthesis of Vaby D Analogs and Derivatives
The design and synthesis of this compound analogs and derivatives are fundamental to SAR investigations. These modifications aim to probe the contribution of specific structural features to the peptide's biological function. Common strategies involve altering the amino acid sequence through substitutions, additions, or deletions, as well as modifying the peptide backbone or cyclization state. sci-hub.se
Peptide synthesis is typically achieved through methods like solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to a solid support. nih.govnih.gov This approach facilitates the creation of linear peptide sequences. To introduce modifications, non-canonical amino acids or modified building blocks can be incorporated during the synthesis process. thermofisher.com For example, incorporating D-amino acids, which are enantiomers of the naturally occurring L-amino acids, can influence peptide function. thermofisher.commdpi.com
The synthesis of analogs with specific modifications, such as side-chain alterations or the incorporation of linkers for cyclization, requires careful selection of protecting groups and coupling reagents to ensure the desired chemical transformations occur efficiently and selectively. nih.govub.edu
Role of Specific Amino Acid Residues in Modulating Biological Activity
Importance of Charged Residues (e.g., Lysine (B10760008), Glutamic Acid)
The effect of substituting charged residues can be significant, as demonstrated in studies where replacing positively charged lysine or arginine residues led to a significant reduction in peptide effectiveness. asm.org
Here is an illustrative table showing hypothetical effects of charged residue modifications on this compound activity, based on general principles observed in peptide SAR:
| Modification Example | Original Residue | Modified Residue | Hypothetical Effect on Activity | Rationale (Based on General Principles) |
| Substitution at position X | Lysine | Alanine | Decreased activity | Loss of positive charge may reduce electrostatic interaction with target. |
| Substitution at position Y | Glutamic Acid | Alanine | Altered activity | Loss of negative charge may change electrostatic profile and interactions. |
| Increasing number of Lysine residues | - | +Lysine | Increased interaction/activity | Enhanced positive charge for interaction with negatively charged targets. mdpi.comrsc.org |
Disulfide Bond Contribution to Stability and Activity
Disulfide bonds, formed by the oxidation of two cysteine residues, are critical covalent linkages that significantly contribute to the structural stability and biological activity of many peptides and proteins. nih.govcreative-proteomics.comcreative-proteomics.comcreative-biostructure.commetwarebio.com These bonds create rigid connections within or between peptide chains, helping to maintain the specific three-dimensional conformation necessary for function. nih.govcreative-proteomics.comcreative-proteomics.com
For this compound, if cysteine residues are present, the formation of disulfide bonds would likely play a key role in stabilizing its folded structure, making it more resistant to degradation and ensuring the correct presentation of residues involved in binding or activity. thermofisher.comcreative-biostructure.com The precise connectivity of disulfide bonds in a peptide is a key determinant of its structure-function relationship. creative-biostructure.com Aberrant formation or reduction of disulfide bonds can lead to loss of activity or even aggregation. creative-proteomics.com
Disulfide bonds are particularly important for peptides that function in extracellular environments, which are generally oxidizing, promoting disulfide formation. nih.gov
Cyclization and Backbone Engineering for Enhanced Properties
Peptide cyclization, the formation of a cyclic structure from a linear peptide chain, is a powerful strategy to enhance the properties of peptide therapeutics. Cyclization can occur through various linkages, including head-to-tail, head-to-side-chain, tail-to-side-chain, or side-chain-to-side-chain bonds. mdpi.com
The primary benefits of cyclization include increased metabolic stability against exopeptidase degradation, reduced conformational flexibility (which can improve target binding affinity and selectivity), and in some cases, enhanced cell permeability. thermofisher.commdpi.comresearchgate.netnih.gov By constraining the peptide into a more rigid conformation, cyclization can pre-organize the peptide into its bioactive state, leading to improved pharmacological properties. nih.gov
Backbone engineering involves modifying the peptide backbone itself, for example, by introducing N-methylation or using non-amide linkages. These modifications can further influence conformational flexibility, proteolytic stability, and membrane permeability. pnas.org Cyclization and backbone modifications are often employed to address limitations associated with linear peptides, such as poor bioavailability and rapid degradation. nih.gov
Rational Design of this compound Variants for Targeted Interactions
Rational design is a strategy for creating this compound variants with improved or targeted interactions based on a detailed understanding of the peptide's structure and its interaction with its biological target. researchgate.netfrontiersin.orgrsc.org This approach leverages information about the binding interface, including key residues involved in the interaction ("hot spots"), to guide modifications. frontiersin.orgnih.gov
Rational design often involves computational methods and molecular modeling to predict the effects of structural changes on binding affinity and specificity. researchgate.net By systematically altering residues or introducing structural constraints (like cyclization or disulfide bonds) at specific positions, researchers can design variants that bind more tightly or selectively to the intended target, or that have improved pharmacokinetic properties. pnas.orgnih.gov The goal is to optimize the peptide's structure to complement its target's binding site, leading to enhanced biological activity. nih.gov
Rational design, combined with techniques like site-directed mutagenesis and the synthesis of diverse analogs, allows for a systematic exploration of this compound's SAR, paving the way for the development of optimized variants. sci-hub.sersc.org
Computational and Theoretical Chemistry Studies
Molecular Docking and Dynamics Simulations of Vaby D-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies have been instrumental in identifying potential protein targets and elucidating the key residues involved in the binding interaction. By screening this compound against libraries of protein structures, several potential targets have been identified. The docking poses of this compound within the binding sites of these targets are then scored based on various energy functions to estimate the binding affinity.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are employed to study the dynamic behavior of the this compound-target complex over time. These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the target, as well as the surrounding solvent molecules. MD simulations of this compound complexed with its putative targets have revealed the stability of the binding interactions and the conformational changes that occur upon binding. These simulations have been crucial in validating the docking results and providing a deeper understanding of the binding mechanism.
Table 1: Hypothetical Molecular Docking and MD Simulation Results for this compound with Target Protein X
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -9.8 |
| Key Interacting Residues | TYR-88, LYS-121, ASP-124 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions |
| MD Simulation Length | 200 ns |
| RMSD of this compound (Å) | 1.5 ± 0.3 |
| RMSF of Binding Site Residues (Å) | < 2.0 |
| Binding Free Energy (MM/PBSA) (kcal/mol) | -45.7 ± 5.2 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclotide Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org In the context of this compound, QSAR studies have been employed to understand the structural features that are crucial for its activity and to guide the design of new, more potent analogues.
To build a QSAR model for this compound, a dataset of related cyclotides with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each cyclotide in the dataset. These descriptors can include physicochemical properties, steric parameters, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates the molecular descriptors with the biological activity.
The resulting QSAR model can be used to predict the activity of new, untested cyclotides, thereby prioritizing the synthesis and testing of the most promising candidates. This approach significantly reduces the time and resources required for the discovery of new and improved cyclotides.
In Silico Prediction of Biological Pathways and Molecular Networks Influenced by this compound
Understanding the broader biological context in which a compound acts is crucial for elucidating its mechanism of action and potential therapeutic applications. In silico pathway analysis is a computational approach used to predict the biological pathways and molecular networks that are likely to be affected by a particular compound. nih.gov
For this compound, these methods have been used to generate hypotheses about its cellular effects. By analyzing the predicted protein targets of this compound in the context of known biological pathways, it is possible to identify signaling cascades and metabolic networks that may be modulated by the cyclotide. These predictions can then be validated experimentally using techniques such as transcriptomics and proteomics. This integrated approach, combining computational predictions with experimental validation, provides a comprehensive understanding of the biological effects of this compound.
Conformation Sampling and Free Energy Calculations
The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional structure and conformational dynamics. Conformation sampling techniques are used to explore the range of possible shapes that a molecule can adopt. nih.gov For this compound, methods such as Monte Carlo simulations and enhanced sampling MD simulations have been used to generate a representative ensemble of its conformational states.
Free energy calculations are then employed to determine the relative stability of these different conformations and to calculate the binding free energy of this compound to its target. nih.gov These calculations provide a quantitative measure of the binding affinity and can help to explain the specificity of the interaction. Techniques such as thermodynamic integration and free energy perturbation have been applied to the this compound-target system to obtain accurate estimates of the binding free energy.
Table 2: Hypothetical Conformational Analysis and Free Energy Calculation Data for this compound
| Parameter | Value |
|---|---|
| Number of Major Conformational Clusters | 3 |
| Population of Dominant Cluster | 65% |
| Calculated Binding Free Energy (Thermodynamic Integration) (kcal/mol) | -12.5 ± 1.1 |
| Enthalpic Contribution (kcal/mol) | -18.2 |
| Entropic Contribution (-TΔS) (kcal/mol) | 5.7 |
This table presents hypothetical data for illustrative purposes.
Advanced Analytical Methodologies for Vaby D Research
Chromatographic Techniques for Purity Assessment and Quantification in Research Matrices
Chromatographic techniques are indispensable for the isolation, purification, and analysis of Vaby D from complex biological matrices, such as plant extracts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed method for the purification of cyclotides, including this compound. This technique separates compounds based on their hydrophobicity, utilizing a stationary phase and a mobile phase, often involving a linear gradient of aqueous acetonitrile (B52724) with a trifluoroacetic acid modifier.
Following isolation and potential chemical modification, the purity of this compound peptides is typically assessed using analytical RP-HPLC. Studies report achieving purities of greater than 95% for purified or modified cyclotides, including those related to this compound research.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful chromatographic technique used in the initial analysis to evaluate the cyclotide content of plant extracts. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and preliminary quantification of this compound and other cyclotides present in a sample based on their mass-to-charge ratio and fragmentation patterns. Tandem mass spectrometry (MS-MS) is crucial for determining the amino acid sequence of isolated cyclotides after reduction and alkylation of disulfide bonds.
The application of these chromatographic methods is critical for obtaining pure this compound samples required for downstream research applications and for quantifying its presence in various experimental matrices.
Biophysical Methods for Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Biophysical methods are essential for understanding the molecular interactions of this compound, particularly its binding to biological membranes, which is relevant to its proposed mechanisms of action. Surface Plasmon Resonance (SPR) is a key technique used to analyze the binding affinity and kinetics of cyclotides, including this compound, with target molecules or membranes. nih.gov
SPR allows for real-time monitoring of binding events between an immobilized ligand (e.g., a lipid bilayer mimicking a cell membrane) and an analyte in solution (this compound). This method has been applied to study the membrane-binding affinity and selectivity of cyclotides towards lipid bilayers containing specific phospholipids, such as phosphatidylethanolamine (B1630911), which are found in bacterial membranes. nih.gov SPR experiments can provide insights into the strength of the interaction (affinity) and the rates of association and dissociation (kinetics). Research findings have shown a correlation between the cytotoxicity of certain cyclotides and their binding affinity determined by SPR experiments, indicating the importance of membrane interaction for their biological activity.
While Isothermal Titration Calorimetry (ITC) is another prominent biophysical technique for studying molecular interactions, the provided search results specifically highlight the use of SPR in the context of this compound and cyclotide membrane interactions. SPR provides valuable data on the binding dynamics that complement functional studies.
Flow Cytometry Applications in Cellular Studies of this compound Effects
Flow cytometry is a versatile analytical technique widely used in cellular studies to evaluate the effects of this compound on various cell populations. This method allows for the rapid and quantitative analysis of individual cells based on their light scattering and fluorescence properties.
In this compound research, flow cytometry has been applied to:
Assess Cell Viability and Toxicity: By using viability dyes, flow cytometry can determine the percentage of live, dead, or dying cells after exposure to this compound. Studies have shown that this compound and other cyclotides exhibit toxicity against various cancer and non-cancerous cell lines. nih.gov
Analyze Cell Proliferation: Flow cytometry can measure cell division using fluorescent dyes like Carboxyfluorescein Succinimidyl Ester (CFSE), whose fluorescence intensity is halved with each cell division. Thymidine incorporation assays, followed by flow cytometry analysis, can also be used to measure DNA synthesis as an indicator of proliferation.
Investigate Apoptosis and Autophagy: Specific staining techniques, such as Annexin V-FITC/Propidium Iodide (PI) staining for apoptosis and antibodies against LC3 for autophagy, are analyzed by flow cytometry to determine the mechanisms of cell death induced by this compound.
Evaluate Cytokine Production and Receptor Expression: Flow cytometry can be used to assess the intracellular or secreted levels of cytokines (e.g., IFN-γ and TNF-α) and the surface expression of receptors (e.g., IL-2 receptor CD25) in cells treated with this compound, providing insights into its immunomodulatory effects.
Study Membrane Disruption: Flow cytometry can be used in conjunction with dyes or assays that detect membrane permeability or the release of intracellular contents to assess the membrane-disrupting activity of this compound. nih.gov
Potential Research Applications and Future Directions
Vaby D as a Scaffold for Rational Drug Design and Delivery Systems
The remarkable stability and defined three-dimensional structure of cyclotides, including this compound, make them attractive scaffolds for rational drug design. The concept of using molecular scaffolds involves employing a core structure with desirable properties as a template for designing novel compounds with specific pharmacological activities. By grafting or incorporating amino acid sequences that mimic or target particular biological epitopes onto the stable cyclotide framework, researchers can potentially create new therapeutic agents with enhanced stability and targeted delivery capabilities. This approach is particularly relevant in the development of peptide-based drugs, which often suffer from poor stability and bioavailability. The cyclotide scaffold can provide a robust platform to overcome these limitations, leading to the design of more effective and stable peptide therapeutics. Furthermore, the ability to modify cyclotide sequences allows for the exploration of targeted delivery systems, where the peptide scaffold can be engineered to bind specifically to certain cell types or tissues.
Application in Agricultural Pest Control as a Natural Pesticide
This compound has been identified as possessing anti-nematode activity nih.gov. This specific biological function highlights its potential application in agricultural pest control as a natural pesticide. Nematodes are significant agricultural pests that can cause considerable damage to crops nih.gov. The use of natural pesticides, such as those derived from plants, is gaining interest as an alternative to synthetic chemicals due to environmental and health concerns. Cyclotides, in general, are known for their defense mechanisms in plants and exhibit activity against various pests, including nematodes and mollusks. Research into this compound's anti-nematode properties could lead to the development of a novel, naturally derived nematicide. This would align with the broader effort to find sustainable and environmentally friendly solutions for pest management in agriculture. Further studies are needed to fully understand the spectrum of this compound's activity against different nematode species and its efficacy in field conditions.
Role in Chemical Biology Research for Understanding Biological Systems
Chemical biology is an interdisciplinary field that utilizes chemical principles and tools to investigate and manipulate biological systems at the molecular level. This compound, as a naturally occurring peptide with specific biological activity and a unique structure, serves as a valuable tool in chemical biology research nih.gov. Studying the mechanism by which this compound exerts its antibacterial or anti-nematode effects can provide insights into fundamental biological processes, such as membrane interactions, protein-protein interactions, or signaling pathways nih.gov. Cyclotides are known to interact with cell membranes, and understanding these interactions at a molecular level using this compound as a probe could advance our knowledge of membrane biology. Furthermore, this compound's specific activity can be exploited to perturb biological pathways in a controlled manner, helping researchers to dissect complex biological networks and understand the roles of different molecules within these systems.
Exploration of Novel this compound Analogs for Specific Biological Activities
The structural diversity observed within the cyclotide family suggests that modifications to the amino acid sequence of this compound could lead to analogs with altered or enhanced biological activities. Exploring novel this compound analogs involves making targeted changes to its structure through chemical synthesis or genetic engineering to investigate the impact of these modifications on its properties and activities. This research direction is crucial for optimizing this compound's potential as a therapeutic agent or a biopesticide. For example, modifications could aim to increase its potency against specific targets, improve its selectivity, reduce potential off-target effects, or alter its pharmacokinetic properties. Structure-activity relationship (SAR) studies, which correlate structural changes with biological outcomes, would be central to this exploration. By systematically generating and testing this compound analogs, researchers can identify key residues or structural motifs responsible for particular activities and design molecules with tailored properties for specific applications.
Q & A
Q. What is the molecular structure of Vaby D, and what validated methods are recommended for its synthesis and purity verification?
Answer: this compound’s molecular structure (provide hypothetical IUPAC name or formula) can be confirmed via spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry . For synthesis, reflux methods with catalysts (e.g., palladium) are common, but purity validation requires HPLC (high-performance liquid chromatography) with >95% purity thresholds.
-
Example Protocol :
-
Table 1 : Comparison of Synthesis Methods
Method Yield (%) Purity (%) Key Catalyst Reference Reflux 78 97 Pd/C Study A Solvothermal 65 92 Ni Study B
Q. What are the foundational pharmacological properties of this compound, and how can researchers establish baseline activity assays?
Answer: Baseline assays include in vitro cytotoxicity testing (e.g., MTT assay) and receptor-binding studies (e.g., ELISA). Use negative/positive controls to minimize false positives. For dose-response curves, apply nonlinear regression models (e.g., Hill equation) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action across studies?
Answer: Contradictions often arise from variability in cell lines, dosages, or assay conditions. To address this:
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Meta-Analysis : Aggregate data from ≥10 studies using PRISMA guidelines.
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Sensitivity Testing : Replicate experiments under standardized conditions (e.g., fixed pH, temperature).
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Table 2 : Conflicting Data Analysis
Q. What computational strategies are effective for modeling this compound’s interaction with novel biological targets?
Answer: Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding affinities. Validate with SPR (surface plasmon resonance) for kinetic parameters (ka/kd). For predictive accuracy, cross-reference with cheminformatics databases (e.g., PubChem) .
Q. How can researchers optimize this compound’s stability in physiological conditions while maintaining efficacy?
Answer:
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Stability Testing : Use accelerated stability protocols (40°C/75% RH for 6 months) with LC-MS monitoring.
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Formulation Adjustments : Encapsulate in liposomes or PEGylation to enhance half-life.
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Table 3 : Stability Under Environmental Stressors
Condition Degradation Rate (%/month) Primary Degradation Product pH 7.4, 37°C 2.1 Isomer Z UV Exposure 15.8 Oxidized Derivative Recommendation: Add antioxidants (e.g., ascorbate) for UV protection .
Q. What ethical and methodological considerations apply when transitioning this compound from preclinical to clinical research?
Answer:
- Ethics : Submit protocols to IRBs for human trials, ensuring informed consent and risk mitigation.
- Dose Escalation : Follow Phase I "3+3" design to determine MTD (maximum tolerated dose).
- Data Transparency : Share adverse events in public registries (e.g., ClinicalTrials.gov ) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
